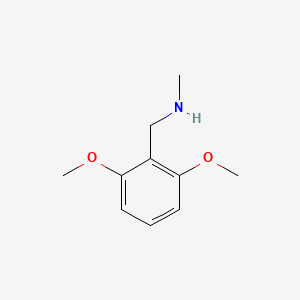
Acridine Orange hydrochloride hydrate
Descripción general
Descripción
Acridine Orange hydrochloride hydrate is a metachromatic dye known for its ability to stain nucleic acids. It is widely used in various scientific fields due to its unique properties. The compound is characterized by its orange color and its ability to intercalate into DNA and RNA, making it a valuable tool in molecular biology and cytochemistry .
Mecanismo De Acción
Target of Action
3,6-Bis(dimethylamino)acridine hydrochloride hydrate, also known as Acridine Orange, primarily targets nucleic acids . It interacts with both DNA and RNA within the cell .
Mode of Action
The compound intercalates into the nucleic acids of the double helix . At low concentrations, it intercalates into DNA and precipitates RNA . At high concentrations, it denatures and precipitates both rna and dna .
Result of Action
The compound’s interaction with nucleic acids results in changes to the normal functioning of these molecules. It allows for visual detection of nucleic acids on agarose and polyacrylamide gels . The specific molecular and cellular effects of this interaction would depend on the context in which the compound is used.
Análisis Bioquímico
Biochemical Properties
3,6-Bis(dimethylamino)acridine hydrochloride hydrate is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans . At low concentrations, it intercalates into DNA and precipitates RNA. At high concentrations, it denatures and precipitates both RNA and DNA .
Cellular Effects
The compound has been used to study apoptosis in various cell culture and tissue models . It enters into acidic organelles in a pH-dependent manner. At neutral pH, it gives a green fluorescence, and in acidic conditions, it accumulates in acidic organelles giving a bright red fluorescence .
Molecular Mechanism
The molecular mechanism of action of 3,6-Bis(dimethylamino)acridine hydrochloride hydrate involves its interaction with nucleic acids. It intercalates into DNA, disrupting its structure and function. This interaction is also responsible for its ability to stain DNA and RNA .
Subcellular Localization
3,6-Bis(dimethylamino)acridine hydrochloride hydrate is known to localize in acidic organelles due to its pH-dependent accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acridine Orange hydrochloride hydrate is typically synthesized through the condensation of 1,3-diaminobenzene with suitable benzaldehydes. One common method involves the reaction of dimethylamino benzaldehyde with N,N-dimethyl-1,3-diaminobenzene. Another method is the Eschweiler–Clarke reaction of 3,6-acridinediamine .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific and medical applications .
Análisis De Reacciones Químicas
Types of Reactions: Acridine Orange hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common in practical applications.
Substitution: The compound can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Acridine Orange hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye for nucleic acid staining in agarose and polyacrylamide gels.
Medicine: this compound is used to detect apoptosis and measure lysosomal membrane permeability.
Industry: It is utilized in diagnostic assays and manufacturing processes involving nucleic acid detection.
Comparación Con Compuestos Similares
- Acridone
- 9-amino acridine hydrochloride hydrate
- Proflavin
- Acridine Yellow
Comparison: Acridine Orange hydrochloride hydrate is unique due to its metachromatic properties and its ability to differentially stain double-stranded and single-stranded nucleic acids. This makes it particularly valuable in applications requiring precise nucleic acid detection and analysis .
Propiedades
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAAUEXLEKAEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704465-79-1 | |
| Record name | (6-dimethylaminoacridin-3-yl)-dimethyl-amine hydrochloride, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)


methanone](/img/structure/B3039083.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)



